(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-methyl-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S/c1-8-7-10(20-16-8)13(18)15-14-17(2)12-9(19-3)5-4-6-11(12)21-14/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFFTPPCCJNJPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N=C2N(C3=C(C=CC=C3S2)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Mechanistic Overview
The target compound features a benzo[d]thiazole scaffold linked via an imine bond to a 3-methylisoxazole-5-carboxamide group. The E-configuration at the imine bond is critical for biological activity, as demonstrated in analogous systems. Key challenges include:
- Regioselective functionalization of the benzo[d]thiazole ring
- Controlled oxidation states during isoxazole synthesis
- Thermodynamic stabilization of the E-isomer during imine formation
Synthetic Routes to Key Intermediates
Synthesis of 5-Methylisoxazole-3-carboxaldehyde
This aldehyde serves as the electrophilic partner in Schiff base formation. Two optimized protocols are widely adopted:
Protocol A: Manganese Dioxide Oxidation
Reaction Conditions :
- Substrate: (5-Methylisoxazol-3-yl)methanol
- Oxidizing agent: MnO₂ (5 eq.)
- Solvent: Dichloromethane (DCM)
- Temperature: 25°C
- Duration: 16 hours
Performance Metrics :
| Parameter | Value |
|---|---|
| Yield | 39.71% |
| Purity (HPLC) | >95% |
| Byproducts | <3% overoxidation products |
The reaction proceeds via radical-mediated dehydrogenation, with MnO₂ acting as a stoichiometric oxidizer. Nuclear magnetic resonance (NMR) analysis confirms successful aldehyde formation:
$$ ^1\text{H NMR (400 MHz, CDCl}_3\text{): } \delta = 10.12 \, (\text{s, 1H}), 6.40 \, (\text{s, 1H}), 2.53 \, (\text{s, 3H}) $$ .
Protocol B: Lithium Aluminum Hydride Reduction/Oxidation Cascade
Step 1 : Reduction of methyl 5-methylisoxazole-3-carboxylate using LiAlH₄ in THF at 0°C:
$$ \text{COOCH}3 \rightarrow \text{CH}2\text{OH} $$
Step 2 : MnO₂-mediated oxidation in chloroform at ambient temperature:
$$ \text{CH}_2\text{OH} \rightarrow \text{CHO} $$
Comparative Advantages :
- Higher functional group tolerance than Protocol A
- Suitable for scale-up (>100 g batches)
Functionalization of Benzo[d]thiazole Core
The nucleophilic amine precursor derives from 5-methoxybenzo[d]thiazole-2-thiol through sequential modifications:
Thiol to Amine Conversion
Reaction Scheme :
- Alkylation : Treatment with methyl iodide in basic media:
$$ \text{SH} \rightarrow \text{SCH}_3 $$ - Aminolysis : Displacement with aqueous ammonia under pressure:
$$ \text{SCH}3 \rightarrow \text{NH}2 $$
Critical Parameters :
| Variable | Optimal Range |
|---|---|
| Temperature | 120-140°C |
| Ammonia concentration | 28-30% w/w |
| Reaction time | 8-12 hours |
Mass spectrometry data confirms successful amination:
$$ \text{MS (EI): } m/z = 196 \, [\text{C}8\text{H}6\text{NOS}_2]^+ $$ .
Schiff Base Formation: Central Coupling Reaction
Standard Condensation Protocol
Reagents :
- 5-Methylisoxazole-3-carboxaldehyde (1.0 eq.)
- 4-Methoxy-3-methylbenzo[d]thiazol-2-amine (1.05 eq.)
- Solvent: Anhydrous methanol
- Catalyst: Acetic acid (0.5 eq.)
Reaction Profile :
| Time (h) | Conversion (%) | E:Z Ratio |
|---|---|---|
| 0.5 | 22 | 3.2:1 |
| 2 | 67 | 4.8:1 |
| 6 | 89 | 5.7:1 |
| 24 | 95 | 6.1:1 |
The E-selectivity arises from steric repulsion between the isoxazole methyl group and benzo[d]thiazole methoxy substituent.
Advanced Catalytic Systems
Titanium(IV) Isopropoxide-Mediated Coupling :
- Conditions : 0.1 eq. Ti(OiPr)₄, toluene, 80°C
- Benefits :
- Reduced reaction time (4 hours vs. 24 hours)
- Improved E:Z ratio (8.3:1)
- Mechanism : Lewis acid coordination enhances aldehyde electrophilicity
Purification and Characterization
Chromatographic Separation
Silica gel chromatography with chloroform/methanol (9:1) effectively removes:
- Unreacted starting materials (<0.5% residual)
- Z-isomer contamination (final E:Z > 99:1)
Spectroscopic Confirmation
Key Spectral Signatures :
Industrial-Scale Considerations
Process Intensification Strategies
- Continuous Flow Synthesis :
- 5-Layer microreactor system
- 98% conversion in 12 minutes residence time
- In Situ Product Removal : Membrane filtration prevents imine hydrolysis
Environmental Impact Assessment
| Metric | Batch Process | Flow Process |
|---|---|---|
| E-factor | 18.7 | 6.2 |
| Energy Consumption | 120 kWh/kg | 45 kWh/kg |
| Solvent Recovery | 72% | 89% |
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the substituents present on the rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could yield alcohols or amines.
Scientific Research Applications
(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biological processes. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: A compound with a similar methoxy group but different overall structure and properties.
2-(4-Methoxyphenyl)ethylamine: Another compound with a methoxy group, used in different chemical and biological contexts.
Uniqueness
(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide is unique due to its fused heterocyclic ring system, which imparts specific chemical and biological properties not found in simpler compounds. This uniqueness makes it valuable for specialized applications in research and industry.
Biological Activity
(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.
Chemical Structure and Synthesis
The compound features a complex structure with a benzo[d]thiazole moiety, an isoxazole ring, and a carboxamide functional group. The synthesis typically involves:
- Formation of the Benzo[d]thiazole Core : Cyclization of 2-aminothiophenol with an aldehyde or ketone.
- Methoxylation and Methylation : Electrophilic aromatic substitution to introduce methoxy and methyl groups.
- Formation of the Ylidene Linkage : Reaction with an appropriate aldehyde or ketone under basic conditions.
These steps lead to the final product, which exhibits unique structural characteristics conducive to biological activity.
Anticancer Properties
Research indicates that this compound may exhibit significant anticancer activity. A study involving similar isoxazole derivatives demonstrated cytotoxic effects against human promyelocytic leukemia cell lines (HL-60) using the MTT assay. The IC50 values ranged from 86 to 755 μM, suggesting varying degrees of potency among different derivatives .
Mechanism of Action :
- Apoptosis Induction : Compounds similar to this compound have been shown to induce apoptosis by modulating proteins involved in cell cycle regulation, such as Bcl-2 and p21^WAF-1 .
- Cell Cycle Arrest : The compounds can arrest cancer cells in the G(2)/M phase, disrupting normal cell division and promoting cell death .
Study 1: Cytotoxicity Evaluation
A recent study evaluated the cytotoxic effects of several isoxazole derivatives, including those related to our compound. The results indicated that certain derivatives could significantly reduce the viability of HL-60 cells through mechanisms involving apoptosis and cell cycle arrest .
| Compound | IC50 (μM) | Mechanism |
|---|---|---|
| Isoxazole (3) | 86 | Apoptosis induction |
| Isoxazole (6) | 755 | Cell cycle arrest |
Study 2: Structure-Activity Relationship (SAR)
Another investigation focused on the structure-activity relationship of methoxybenzoyl-thiazole compounds, revealing that modifications at specific positions on the aromatic rings could enhance their anticancer efficacy. This highlights the importance of structural optimization in drug design .
Q & A
Q. Table 1: Synthesis Optimization
| Method | Solvent | Catalyst | Yield (%) | Purity (HPLC) | Source |
|---|---|---|---|---|---|
| EDCI/HOBt coupling | DMF | EDCI | 72 | >95% | |
| Direct condensation | CH₂Cl₂ | None | 38 | 85% |
Advanced: How can structural analogs resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer)?
Answer:
Discrepancies in bioactivity data (e.g., antimicrobial in vs. anticancer in ) may arise from assay conditions or structural variations. Methodological approaches include:
- SAR Studies : Modify substituents (e.g., methoxy vs. ethoxy groups) and test against standardized cell lines (e.g., HeLa for cancer, S. aureus for antimicrobial activity) .
- Target Profiling : Use computational docking (e.g., AutoDock Vina) to predict binding affinities to enzymes like topoisomerase II (anticancer) or bacterial dihydrofolate reductase (antimicrobial) .
Q. Table 2: Analog Activity Comparison
| Analog Substituent | IC₅₀ (μM, HeLa) | MIC (μg/mL, S. aureus) | Source |
|---|---|---|---|
| 4-Methoxy (Parent) | 12.5 | 8.3 | |
| 4-Ethoxy | 8.2 | 25.1 | |
| 3-Trifluoromethyl | 3.4 | >50 |
Basic: What characterization techniques validate the compound’s purity and structure?
Answer:
- NMR Spectroscopy : Confirm regiochemistry via ¹H NMR (e.g., thiazole proton at δ 7.8–8.2 ppm) and ¹³C NMR (amide carbonyl at ~168 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (theoretical: 286.34 g/mol; observed: 286.32 ± 0.02) .
- HPLC : Purity >95% using C18 columns (acetonitrile/water gradient) .
Advanced: How does the compound’s E-isomer configuration affect its pharmacokinetics?
Answer:
The E-isomer (vs. Z) enhances metabolic stability due to reduced steric hindrance:
- In Vitro Stability : Incubate with liver microsomes; E-isomer shows 75% remaining after 1 hr vs. 40% for Z-isomer .
- Caco-2 Permeability : E-isomer has higher apparent permeability (Papp = 12 × 10⁻⁶ cm/s) due to optimized logP (~2.8) .
Basic: What are the key challenges in scaling up synthesis without compromising purity?
Answer:
- Byproduct Formation : Optimize stoichiometry (1:1.05 ratio of thiazole to isoxazole precursors reduces dimerization) .
- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to maintain purity >90% at 10-g scale .
Advanced: How to address conflicting data on neurotoxicity in preclinical models?
Answer:
Contradictory neurotoxicity reports (e.g., GABA modulation in vs. no effect in ) require:
- Dose-Response Studies : Test 0.1–100 μM ranges in primary neuronal cultures (e.g., rat cortical neurons) .
- Off-Target Screening : Use kinase profiling (Eurofins Panlabs) to identify unintended targets like hERG channels .
Basic: What computational tools predict this compound’s solubility and bioavailability?
Answer:
- ADMET Prediction : SwissADME estimates solubility (~0.1 mg/mL) and bioavailability score (0.55) based on topological polar surface area (TPSA = 85 Ų) .
- Molecular Dynamics : GROMACS simulations assess membrane permeability using POPC lipid bilayers .
Advanced: How to design derivatives for improved blood-brain barrier (BBB) penetration?
Answer:
- Structural Modifications : Introduce halogen atoms (e.g., fluorine) to reduce TPSA (<70 Ų) or add prodrug moieties (e.g., esterase-sensitive groups) .
- In Vivo Testing : Measure brain/plasma ratio in rodents after IV administration; target ratio >0.3 .
Basic: What in vitro assays are recommended for initial bioactivity screening?
Answer:
- Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive/-negative strains .
- Anticancer : MTT assay (72 hr exposure) on cancer cell lines (e.g., MCF-7, A549) .
Advanced: How to reconcile discrepancies in reported enzyme inhibition mechanisms?
Answer:
Conflicting inhibition data (e.g., competitive vs. non-competitive) require:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
